B1578813 Beta-Amyloid (11-17)

Beta-Amyloid (11-17)

カタログ番号: B1578813
分子量: 890.0
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (11-17) is a useful research compound. Molecular weight is 890.0. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (11-17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (11-17) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Diagnostic Applications

1.1 Biomarkers for Alzheimer's Disease

Aβ peptides, including Aβ(11-17), are utilized as biomarkers in diagnosing Alzheimer's disease. The presence and levels of Aβ in cerebrospinal fluid (CSF) and plasma are being investigated to differentiate between AD and other forms of dementia. Studies suggest that specific ratios of Aβ(42) to Aβ(40) can indicate disease progression and potential onset of AD .

1.2 Imaging Techniques

Positron Emission Tomography (PET) imaging is a prominent application for detecting Aβ deposits in the brain. Radioligands such as Pittsburgh Compound B (PIB) bind to aggregated forms of Aβ, allowing visualization of amyloid plaques. Research indicates that Aβ(11-17) can influence the binding affinity of these imaging agents, enhancing their specificity for pathological forms of Aβ .

Therapeutic Applications

2.1 Drug Development

Aβ(11-17) serves as a target for developing therapeutic agents aimed at modulating amyloid pathology. Several strategies focus on inhibiting the aggregation of Aβ peptides or enhancing their clearance from the brain. Clinical trials are underway to evaluate compounds that interact with specific regions of the Aβ peptide, including the 11-17 sequence, to prevent or reverse amyloid plaque formation .

2.2 Immunotherapy

Immunotherapeutic approaches are being explored that utilize antibodies targeting specific epitopes within the Aβ sequence, including Aβ(11-17). These therapies aim to promote clearance of amyloid plaques and reduce neuroinflammation associated with AD pathology .

Research Insights and Case Studies

3.1 Mechanistic Studies

Research has shown that soluble oligomers of Aβ, including those derived from the 11-17 segment, are more toxic than fibrillar aggregates. These oligomers can disrupt synaptic function and contribute to neurodegeneration . For example, studies involving transgenic mouse models have demonstrated that interventions targeting Aβ oligomers can improve cognitive function and reduce amyloid burden .

3.2 Longitudinal Studies

Longitudinal assessments using PET imaging have revealed changes in Aβ levels over time in individuals at risk for AD. These studies highlight the importance of monitoring specific fragments like Aβ(11-17) as potential indicators of disease progression .

Table 1: Summary of Diagnostic Applications

Application TypeMethodologyKey Findings
Biomarker DiscoveryCSF AnalysisCorrelation between Aβ levels and cognitive decline
ImagingPET with PIBVisualization of amyloid plaques in living subjects
Diagnostic CriteriaClinical AssessmentUse of Aβ ratios for differential diagnosis

Table 2: Therapeutic Strategies Targeting Beta-Amyloid

Strategy TypeDescriptionCurrent Status
Small Molecule InhibitorsCompounds targeting aggregationUndergoing clinical trials
ImmunotherapyAntibodies against Aβ fragmentsEarly-phase clinical studies
Enzyme ModulatorsEnhancing clearance mechanismsPreclinical evaluations ongoing

特性

分子量

890.0

配列

EVHHQKL

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。